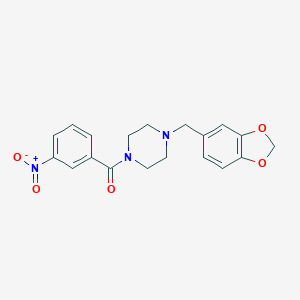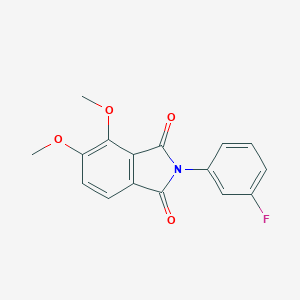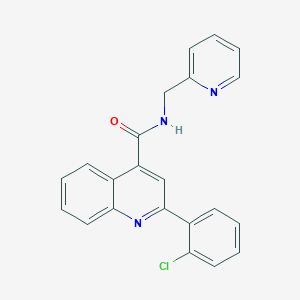![molecular formula C21H20Cl2N2O B440793 11-(2,6-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 406914-48-5](/img/structure/B440793.png)
11-(2,6-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “11-(2,6-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” is a chemical compound that belongs to the class of benzodiazepines . Benzodiazepines are a class of drugs that have a wide range of uses, including as sedatives, muscle relaxants, and anti-anxiety medications .
Synthesis Analysis
The synthesis of this compound and its derivatives has been studied using microwave-assisted synthesis . The reaction conditions were optimized and the scope of the reaction was extended to various aromatic aldehydes . The synthesized compounds were obtained in reasonable to good yields .Molecular Structure Analysis
The molecular structure of this compound has been elucidated using single-crystal X-ray diffraction technique . The title compound crystallizes in the orthorhombic crystal system of P-2 1 2 1 2 1 space group . The molecular geometry and vibrational frequencies (FT-IR) of the title compound have been calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set and compared with the experimental data which shows good agreement .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied using various catalysts . The reaction proceeded effectively with the previously mentioned catalysts and in some cases, microwave irradiation was applied for heating .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been studied using various spectroscopic techniques, including FT-IR, UV–visible, 1 H NMR, HRMS . The HOMO–LUMO energy gap, experimentally (4.1096) and theoretically calculated (4.09096) are nearly the same .Aplicaciones Científicas De Investigación
Pharmacological Actions of Benzodiazepines
Benzodiazepines, including compounds with similar structures to the one mentioned, have been extensively researched for their unique pharmacological properties. They are known for their role as atypical antipsychotic drugs, significantly differing from typical antipsychotic medications like haloperidol and chlorpromazine. Research indicates that these compounds are effective in treating schizophrenia by ameliorating core and negative symptoms without the high propensity for inducing neurological side effects seen with typical neuroleptics. Furthermore, they show efficacy in treating resistant cases of schizophrenia, marking them as valuable therapeutic options (Ashby & Wang, 1996).
Synthesis and Biological Activity of Benzodiazepine Derivatives
The synthesis and investigation of benzodiazepine derivatives, including those with 2,3-benzodiazepine structures, have revealed a broad spectrum of biological activities. These activities range from antimicrobial to anticancer properties, highlighting the chemical diversity and potential of these compounds in discovering new therapeutic agents (Földesi, Volk, & Milen, 2018).
Environmental Impact and Toxicology
The environmental impact and toxicology of chlorinated compounds, closely related in structure to the specified compound, have been a subject of extensive study, especially concerning their formation, occurrence, and potential health impacts in various environmental matrices. These studies are crucial for understanding the environmental fate of such compounds and their possible effects on human health (Peng et al., 2016).
Direcciones Futuras
The future directions for the study of this compound could include further exploration of its potential pharmacological properties, as well as the development of more efficient and scalable synthesis methods . Additionally, the compound could be evaluated for its potential use in various applications, such as in the treatment of anxiety disorders, insomnia, and other conditions where benzodiazepines are typically used .
Propiedades
IUPAC Name |
6-(2,6-dichlorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2O/c1-21(2)10-16-19(17(26)11-21)20(18-12(22)6-5-7-13(18)23)25-15-9-4-3-8-14(15)24-16/h3-9,20,24-25H,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZBAYSFEJJUJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=C(C=CC=C4Cl)Cl)C(=O)C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Anthracen-9-yl-5-benzoyl-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B440713.png)


![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B440749.png)
![9,9-dimethyl-6-(4-propan-2-yloxyphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B440756.png)
![N-Cyclohexyl-8-morpholin-4-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B440759.png)
![4-[({2-[4-(3-fluorobenzoyl)-1-piperazinyl]ethyl}amino)methylene]-2-{4-nitrophenyl}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B440763.png)

![2-(2,4-dichlorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B440774.png)
![11-(2,5-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B440785.png)

![9,9-dimethyl-6-(4-pentoxyphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B440802.png)

![11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B440807.png)